Cas no 2138540-12-0 (4-Propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol)

4-Propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol structure
2138540-12-0 structure
商品名:4-Propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
CAS番号:2138540-12-0
MF:C12H17NOS
メガワット:223.334481954575
CID:6320394
PubChem ID:165497869

4-Propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol 化学的及び物理的性質

名前と識別子

    • 2138540-12-0
    • EN300-1156046
    • 4-propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
    • 4-Propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
    • インチ: 1S/C12H17NOS/c1-2-3-10-4-7-12(14,8-5-10)11-6-9-15-13-11/h4,6-7,9-10,14H,2-3,5,8H2,1H3
    • InChIKey: GVYNUDUQVYYGQG-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(C2(C=CC(CCC)CC2)O)=N1

計算された属性

  • せいみつぶんしりょう: 223.10308534g/mol
  • どういたいしつりょう: 223.10308534g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 61.4Ų

4-Propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1156046-0.25g
4-propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
2138540-12-0
0.25g
$1381.0 2023-06-09
Enamine
EN300-1156046-2.5g
4-propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
2138540-12-0
2.5g
$2940.0 2023-06-09
Enamine
EN300-1156046-10.0g
4-propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
2138540-12-0
10g
$6450.0 2023-06-09
Enamine
EN300-1156046-0.5g
4-propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
2138540-12-0
0.5g
$1440.0 2023-06-09
Enamine
EN300-1156046-0.1g
4-propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
2138540-12-0
0.1g
$1320.0 2023-06-09
Enamine
EN300-1156046-0.05g
4-propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
2138540-12-0
0.05g
$1261.0 2023-06-09
Enamine
EN300-1156046-5.0g
4-propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
2138540-12-0
5g
$4349.0 2023-06-09
Enamine
EN300-1156046-1.0g
4-propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol
2138540-12-0
1g
$1500.0 2023-06-09

4-Propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol 関連文献

4-Propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-olに関する追加情報

Exploring the Properties and Applications of 4-Propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol (CAS No. 2138540-12-0)

In the ever-evolving field of organic chemistry, 4-Propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol (CAS No. 2138540-12-0) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by a cyclohexenyl ring fused with a thiazole moiety, represents a fascinating area of research for scientists exploring novel heterocyclic compounds and their functionalities. The presence of both thiazole and cyclohexenol groups in its structure makes it a versatile candidate for various pharmaceutical intermediates and material science applications.

Recent trends in drug discovery highlight the growing demand for thiazole derivatives, as they are known for their bioactivity and role in medicinal chemistry. The 4-Propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol structure aligns with this trend, offering potential as a building block for anti-inflammatory agents or central nervous system (CNS) modulators. Researchers are particularly intrigued by its hydrogen bonding capacity and lipophilicity, which could influence its pharmacokinetic properties. These attributes make it a subject of interest for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the preparation of CAS No. 2138540-12-0 involves sophisticated cyclization reactions and functional group transformations. The propyl side chain introduces an element of hydrophobicity, which could be tailored for specific applications. In material science, such compounds are investigated for their potential in organic electronics or as ligands in catalysis. The conjugated system within the molecule may also contribute to photophysical properties, making it relevant for fluorescent probes or sensor development.

Environmental and green chemistry considerations are increasingly shaping compound development. 4-Propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol is no exception, with researchers exploring sustainable synthesis routes to minimize waste and energy consumption. This aligns with the broader industry shift toward eco-friendly chemical processes, a topic frequently searched in academic and industrial forums. Additionally, computational tools like molecular docking and DFT calculations are being employed to predict its interactions and stability, addressing another hot topic in modern chemistry.

The commercial availability of CAS No. 2138540-12-0 through specialized chemical suppliers has facilitated its adoption in research. Laboratories focusing on high-throughput screening or fragment-based drug design often seek such compounds to expand their libraries. Its structural novelty also makes it a candidate for patent applications, particularly in jurisdictions emphasizing intellectual property in fine chemicals. As demand grows for tailor-made molecular scaffolds, this compound’s relevance is expected to rise.

In conclusion, 4-Propyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol exemplifies the intersection of structural complexity and functional versatility in modern chemistry. Whether in medicinal chemistry, materials research, or catalytic applications, its potential continues to inspire innovation. With ongoing advancements in synthetic methodologies and computational modeling, this compound is poised to remain a key player in scientific exploration.

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